molecular formula C10H9NO B095412 1-Methylisoquinolin-3-ol CAS No. 16535-89-0

1-Methylisoquinolin-3-ol

Cat. No. B095412
CAS RN: 16535-89-0
M. Wt: 159.18 g/mol
InChI Key: WZERFHYFSWMIRV-UHFFFAOYSA-N
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Description

1-Methylisoquinolin-3-ol is a chemical compound that belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds. It is characterized by a benzene ring fused to a pyridine ring, with a methyl group at the 1-position and a hydroxyl group at the 3-position. This compound is of interest due to its structural similarity to various natural products and its potential applications in medicinal chemistry.

Synthesis Analysis

Several synthetic approaches for isoquinoline derivatives have been reported, which may be applicable to the synthesis of 1-Methylisoquinolin-3-ol. A cobalt(III)-catalyzed C-H/N-H bond functionalization method has been developed for the synthesis of 1-aminoisoquinolines, which could potentially be modified for the synthesis of 1-Methylisoquinolin-3-ol . Another approach involves the reduction of cyano derivatives to produce aminomethyl isoquinolines, which could be further functionalized to the target molecule . Additionally, a metal-free synthesis of 1-methyleneisoquinolines has been reported, which could be adapted to introduce a methyl group at the 1-position of isoquinolin-3-ol . A method using polyphosphoric esters for the preparation of 1-methyl-3-phenylisoquinoline derivatives has also been described . Furthermore, thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates has been used to synthesize 1-phenylisoquinolin-4-ols, which could be relevant for the synthesis of 1-Methylisoquinolin-3-ol .

Molecular Structure Analysis

The molecular structure of 1-Methylisoquinolin-3-ol is characterized by the presence of a methyl group at the 1-position and a hydroxyl group at the 3-position of the isoquinoline core. The tautomeric forms of isoquinolin-3-ols have been studied, with the lactim tautomer being predominant in ether solution, while both lactim and lactam forms are significant in ethanol . The stereochemistry of substituted isoquinolines has been investigated using NMR spectroscopy, which is an essential tool for determining the configuration of chiral centers in the molecule .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. For instance, the aminomethylation of metalated isoquinolines followed by hydrogenolysis has been used to introduce a methyl group at the C1 position, which is a key step in the synthesis of 1-methylisoquinolines . Diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has been employed to synthesize tetrahydroisoquinolines, which could be relevant for the functionalization of 1-Methylisoquinolin-3-ol . Additionally, the reactivity of isoquinolin-3-ols in Diels–Alder and photodimerization reactions has been described, highlighting the potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methylisoquinolin-3-ol would be influenced by its functional groups. The presence of a hydroxyl group would contribute to its polarity and potential for hydrogen bonding, affecting its solubility in various solvents. The methyl group at the 1-position would add steric bulk and could influence the compound's reactivity. The pKa measurement and NMR studies of aminomethyl-THIQs provide insights into the protonation behavior of such compounds at physiological pH, which is crucial for understanding their chemical behavior and potential biological activity .

Scientific Research Applications

  • Synthesis and Tautomerism : Isoquinolin-3-ol and its derivatives, including 1-methylisoquinolin-3-ol, are synthesized through reactions involving methyl o-formylphenylacetate and liquid ammonia. These compounds predominantly exist as lactim tautomers in ether solution, and both tautomeric forms are significant in ethanol. Diels–Alder and photodimerisation reactions of certain isoquinolin-3-ols have been described, indicating their potential in organic synthesis and chemical transformations (Jones, 1969).

  • Phenol Oxidation : The compound 1,2,3,4-Tetrahydro-1-(4-hydroxy-3-methoxybenzyl)-7-methoxy-N-methylisoquinolin-8-ol was synthesized and studied for its novel ring-opening reactions. Such reactions are important in the synthesis of complex organic molecules, which can have applications in pharmaceutical chemistry (Birch et al., 1975).

  • Alternative Synthesis Methods : A novel method for introducing a methyl group at C1 of isoquinolines, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, was developed. Such methods are significant in the efficient synthesis of highly-substituted isoquinolines, which are important in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018).

  • Synthesis of Pyrazinoisoquinolines : The synthesis of 1-methylisoquinoline-3,4-diamine and its condensation with α-dicarbonyl compounds led to the creation of pyrazinoisoquinolines. Such compounds have potential applications in medicinal chemistry (Deady & Quazi, 1992).

  • Corrosion Inhibition : 1-Methylisoquinoline has been studied as an inhibitor for mild steel corrosion in hydrochloric acid media, demonstrating its potential application in industrial corrosion prevention (Al-Uqaily, 2015).

  • Anti-TMV Activity : Isoquinoline alkaloids derived from Thalictrum glandulosissimum plants, including 1-methylisoquinoline derivatives, showed weak anti-tobacco mosaic virus activity. This indicates potential applications in agriculture and plant protection (Hu et al., 2020).

  • Antitumor Activity : Isoquinoline derivatives, including 1-methylisoquinoline, have been synthesized and evaluated for their antineoplastic activity, showing potential in cancer treatment (Liu et al., 1995).

  • Microwave-Assisted Cyclization : A microwave-assisted cyclization process for synthesizing 3-methyl isoquinolines, starting from hydrazone-derived 1-azatrienes, was developed. This method has implications for efficient and rapid synthesis in medicinal chemistry (Vargas Vargas et al., 2018).

Safety And Hazards

“1-Methylisoquinolin-3-ol” is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes in contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-methyl-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-9-5-3-2-4-8(9)6-10(12)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZERFHYFSWMIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390535
Record name 1-methylisoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylisoquinolin-3-ol

CAS RN

16535-89-0
Record name 1-methylisoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Edwards - 2021 - egrove.olemiss.edu
… 1-methylisoquinolin-3-ol (B): 5 mL of concentrated H2SO4 was taken in a two-neck round bottom flask and cooled to 10 C followed by addition of N-benzyl-diethoxyacetate (0.90 g, 3.6 …
Number of citations: 0 egrove.olemiss.edu
C Kelley, Y Zhang, A Parhi, M Kaul, DS Pilch… - Bioorganic & medicinal …, 2012 - Elsevier
… 6,7-Dimethoxy-1-methylisoquinolin-3-ol (540 mg, 2.47 mmol) and Et 3 N (0.7 mL, 4.94 mmol) in DCM were cooled to −78 C. Tf 2 O (0.5 mL, 2.96 mmol) was slowly added to the mixture …
Number of citations: 75 www.sciencedirect.com
C Kelley - 2014 - search.proquest.com
… 6,7Dimethoxy-1-methylisoquinolin-3-ol (70a) and 6,7,8-trimethoxy-1-methylisoquinolin-3ol (70b) were prepared in high yield from either 3,4-dimethoxyphenyl acetic acid or 3,4,5-…
Number of citations: 3 search.proquest.com

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